

Technical Support Center: Biotin Interference in C-peptide Assays

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Compound of Interest

Compound Name: *Proinsulin C-Peptide (31-63),
porcine*

Cat. No.: *B3028706*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals understand and mitigate the impact of biotin interference on C-peptide assays.

Frequently Asked Questions (FAQs)

Q1: What is biotin interference and why does it affect C-peptide assays?

A1: Biotin, also known as vitamin B7, can interfere with immunoassays that utilize the strong and specific interaction between biotin and streptavidin for signal generation.[1][2][3] Many C-peptide assays are "sandwich" immunoassays that use this technology.[4][5][6] In these assays, biotin is used to link antibodies to a solid phase.[7] High concentrations of biotin in a patient's sample can saturate the streptavidin-binding sites, preventing the proper formation of the "sandwich" complex and leading to falsely low C-peptide results.[7][8]

Q2: What are the common sources of high biotin levels in patient samples?

A2: High concentrations of biotin in serum or plasma are typically due to the ingestion of high-dose biotin supplements.[2][9] These supplements are often marketed for improving hair, skin, and nail health.[9][10] Additionally, high-dose biotin may be used in the treatment of certain medical conditions, such as multiple sclerosis.[11][12] It's important to note that standard multivitamins usually do not contain high enough doses to cause significant interference.[13]

Q3: What type of C-peptide assays are most susceptible to biotin interference?

A3: C-peptide is a larger molecule, and assays for its detection are typically non-competitive "sandwich" immunoassays.[4][5][6] This assay format is prone to falsely decreased results in the presence of high biotin concentrations.[1][8] Conversely, competitive immunoassays, which are used for smaller molecules, tend to show falsely increased results.[7][8]

Q4: At what concentrations does biotin start to interfere with C-peptide assays?

A4: The concentration of biotin that causes interference can vary depending on the specific assay and manufacturer.[5][14] However, interference can occur when serum biotin concentrations exceed 10 ng/mL.[15] For some assays, interference has been noted at concentrations greater than 35 ng/mL, while others may be affected at different levels.[14] Normal circulating levels of biotin in individuals not taking supplements are typically much lower, ranging from 0.1 to 0.8 ng/mL.[6][14]

Q5: How can I determine if my C-peptide assay is susceptible to biotin interference?

A5: The first step is to review the manufacturer's instructions for use (IFU) for your specific C-peptide assay.[16] Manufacturers are encouraged to test for biotin interference and provide this information in their product documentation.[17] If the information is not readily available, contacting the manufacturer's technical support is recommended.[14] Additionally, you can perform in-house validation studies by spiking samples with known concentrations of biotin.

Troubleshooting Guide

Problem: Unexpectedly low or inconsistent C-peptide results.

If you observe C-peptide results that are inconsistent with the clinical picture or other laboratory findings, consider the possibility of biotin interference.[4][9]

Step 1: Review Patient History

- Inquire about the patient's use of any supplements, especially those for hair, skin, and nail health, as well as high-dose biotin for medical conditions.[9][16]

Step 2: Methodological Verification

- **Serial Dilution:** Perform a serial dilution of the sample. In the presence of an interfering substance like biotin, the C-peptide concentration may not be linear upon dilution.[\[11\]](#)
- **Alternative Assay:** If possible, re-test the sample using an alternative C-peptide assay that is known not to be susceptible to biotin interference (i.e., one that does not use the biotin-streptavidin system).[\[4\]](#)[\[13\]](#)

Step 3: Sample Pre-treatment

- **Biotin Depletion:** Use streptavidin-coated microparticles to remove biotin from the sample before analysis.[\[7\]](#)[\[13\]](#) A detailed protocol is provided below.
- **Time for Clearance:** If the patient is taking biotin supplements, recommend that they abstain from them for a period before re-testing. The washout period can vary, but waiting at least 8 hours for moderate doses (5-10 mg/day) and up to 72 hours for high doses (≥ 100 mg/day) is often recommended.[\[14\]](#)

Quantitative Data on Biotin Interference

The following table summarizes the impact of various biotin concentrations on different immunoassays, including C-peptide.

Analyte	Assay Type	Biotin Concentration (ng/mL)	Observed Effect on Results	Reference
C-Peptide	Sandwich	1055	88% decrease	[1]
C-Peptide	Sandwich	>60	Decrease	[14]
hGH	Sandwich	1055	97% decrease	[1]
TSH	Sandwich	300	~10% decrease (Roche Elecsys)	[14]
Free T4	Competitive	400	1146% increase (Roche Elecsys)	[14]
PTH	Sandwich	5 - 160	Interference observed	[14]

Experimental Protocols

1. Protocol for Serial Dilution Study

This protocol is designed to assess for the presence of interference, such as from biotin, which can cause non-linear results upon dilution.

Materials:

- Patient serum or plasma sample
- Assay-specific diluent or a biotin-free serum matrix
- Calibrated pipettes and sterile tubes

Procedure:

- Prepare a series of dilutions of the patient sample (e.g., 1:2, 1:4, 1:8, 1:16) using the appropriate diluent.
- Analyze the neat (undiluted) sample and each dilution using the C-peptide assay according to the manufacturer's instructions.
- Calculate the C-peptide concentration for each dilution and multiply by the dilution factor to obtain the corrected concentration.
- Interpretation: In the absence of interference, the corrected C-peptide concentrations should be consistent across all dilutions. A significant deviation or a trend of increasing or decreasing corrected concentrations with higher dilutions suggests the presence of an interfering substance.

2. Protocol for Biotin Depletion using Streptavidin-Coated Microparticles

This protocol describes a method to remove biotin from a sample prior to analysis.[\[7\]](#)

Materials:

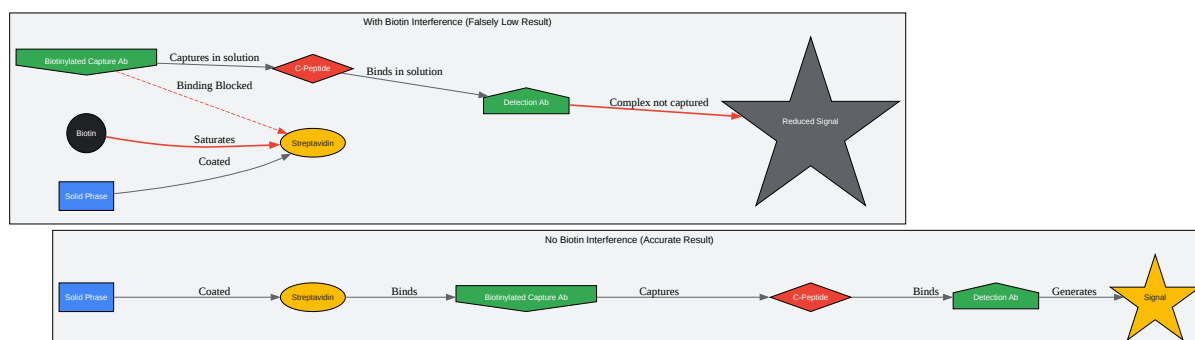
- Patient serum or plasma sample

- Streptavidin-coated magnetic microparticles
- Microcentrifuge tubes
- Magnetic rack for tube separation
- Incubator or shaker

Procedure:

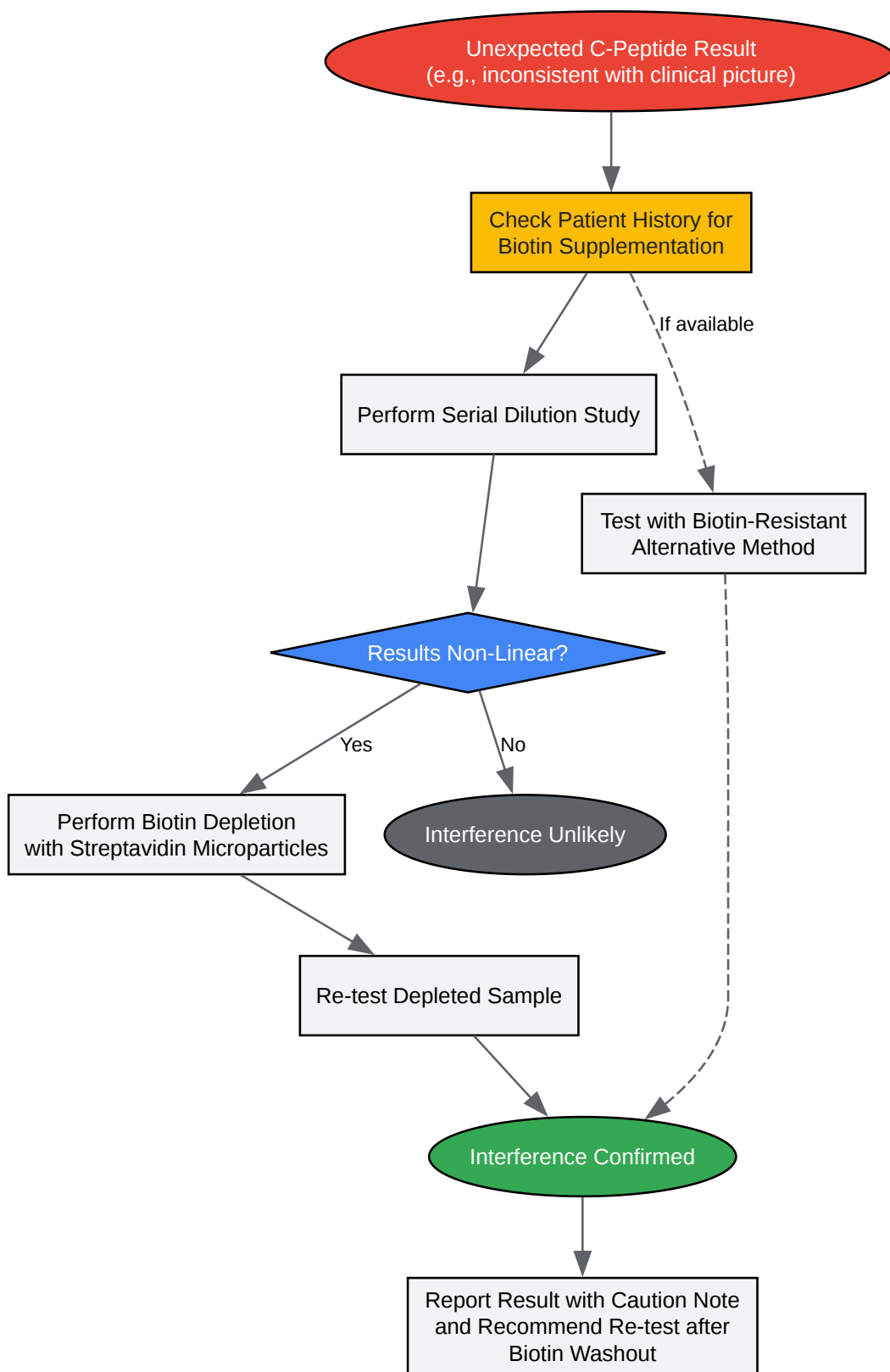
- Add a specific volume of streptavidin-coated microparticles to an aliquot of the patient sample in a microcentrifuge tube. The amount of microparticles should be sufficient to bind the suspected concentration of biotin.
- Incubate the mixture for a defined period (e.g., 60 minutes) with gentle mixing to allow the biotin in the sample to bind to the streptavidin on the microparticles.
- Place the tube in a magnetic rack to pellet the magnetic microparticles.
- Carefully aspirate the supernatant (the biotin-depleted sample) without disturbing the microparticle pellet.
- Analyze the supernatant using the C-peptide assay.
- Interpretation: A significant increase in the C-peptide result after the depletion step compared to the untreated sample confirms biotin interference.

Visualizations



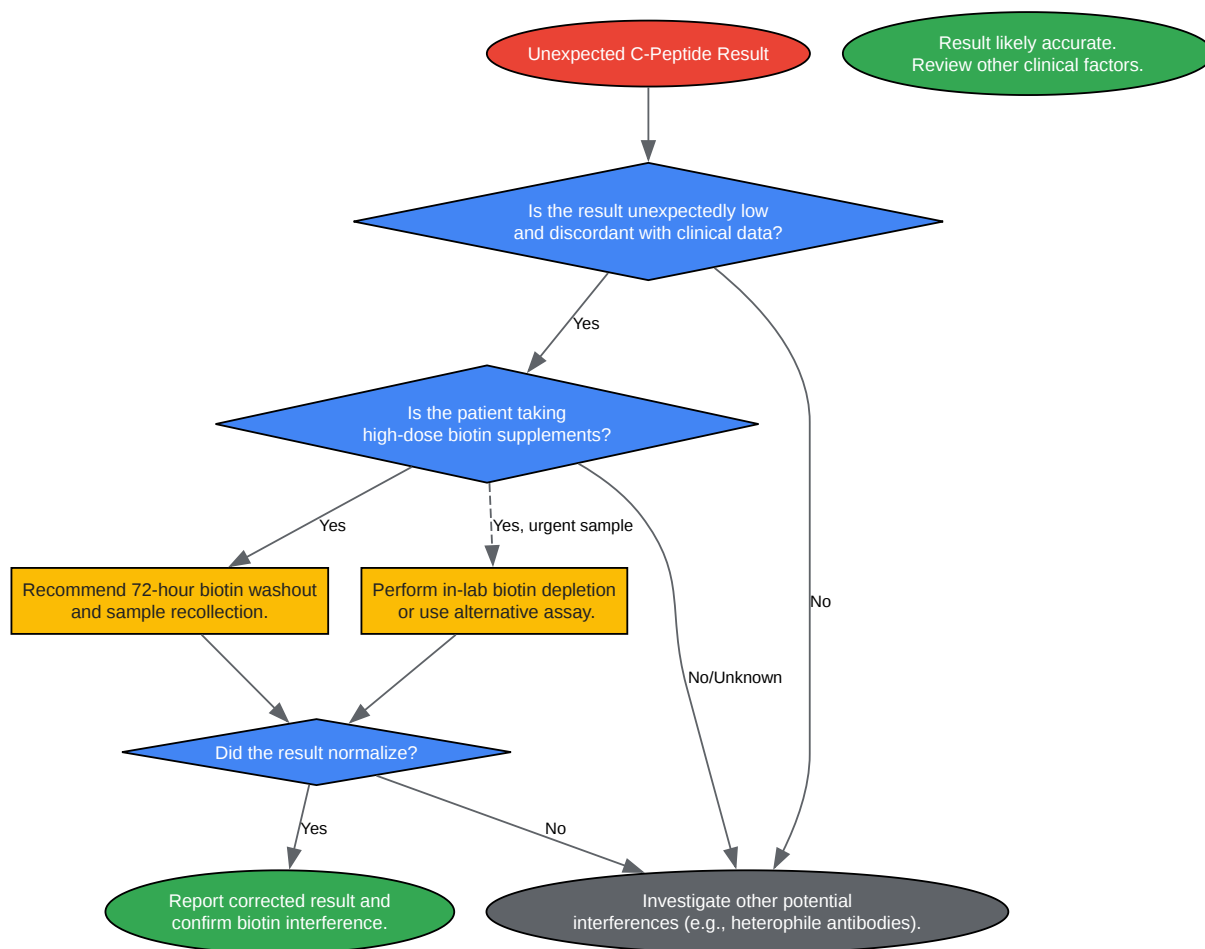
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Caption: Mechanism of biotin interference in a sandwich immunoassay.



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Caption: Experimental workflow for investigating suspected biotin interference.



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Caption: Troubleshooting decision tree for biotin interference.

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